tert-butyl 7-amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-6-9(13)7-16-10(8-15)4-5-14-16/h4-5,9H,6-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIHOWQDWQYNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C(=CC=N2)C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. The intermediate carboxylic acids formed are then converted to the corresponding tert-butyl carboxylates. Subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm yields the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 7-amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the formation of alcohols or amines.
Scientific Research Applications
Based on the search results, here's what is known about the applications of tert-butyl 7-amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-5-carboxylate:
General Information
this compound is a specialty chemical with the CAS number 55713-33-2 and the formula . Synonyms include 2309465-62-9, this compound, CS-0159415, EN300-6748493, Tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate, tert-Butyl 7-amino-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate .
Potential Applications
- Synthesis of Fused Heterocycles: This compound can be used in the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, which have a variety of biological activities .
- Anti-inflammatory Drug Development: Pyrazolo[1,5-a]quinazoline derivatives, which are related compounds, are being explored for their anti-inflammatory properties . Some have shown micromolar binding affinities for JNK1, JNK2, and JNK3, suggesting potential for developing anti-inflammatory drugs targeting MAPKs .
- GABAA Receptor Modulation: Pyrazolo[1,5-a]quinazolines have been investigated for their binding affinity to GABAA receptors . This suggests potential applications in treating anxiety and other neurological disorders.
Related Research Areas
- mGlu 5 Receptor Positive Allosteric Modulators: Dihydropyrazolo[1,5-a]pyrazin-4-one derivatives have been reported as mGlu 5 receptor-positive allosteric modulators, which may have efficacy in preclinical models of schizophrenia .
- EGFR/BRAF V600E Inhibitors: Dihydropyrazino[1,2-a]indole-1,4-dione derivatives have been reported to act as dual EGFR/BRAF V600E inhibitors .
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyrazolo[1,5-a]pyrimidine Derivatives
- Example : tert-Butyl 5-(4'-carbamoylbiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 134, )
- Key Differences :
- Core Structure : Pyrimidine ring replaces diazepine, reducing ring strain but altering electron distribution.
- Synthesis: Suzuki-Miyaura coupling with PdCl₂·dppf yields 82% product .
Imidazo/Triazolo-Fused Derivatives
Functional Group Variations
Amino Group Positional Isomers
- Example: tert-Butyl 2-amino-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate hydrochloride (CAS 2177263-54-4, ) Key Differences:
- Amino Position: Amino group at position 2 instead of 7 alters steric and electronic interactions.
- Physicochemical Impact : Higher solubility in polar solvents due to protonated amine hydrochloride form .
Ester vs. Carbamate Modifications
- Example : Ethyl 4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (CAS 604003-26-1, )
- Key Differences :
- Ester Group : Ethyl ester at position 2 increases hydrophobicity (logP ~1.07) compared to the tert-butyl carbamate (logP ~1.24 estimated) .
- Reactivity : Oxo group at position 4 enhances susceptibility to nucleophilic attack, unlike the stable carbamate in the target compound.
Physicochemical and Pharmacokinetic Properties
Biological Activity
tert-butyl 7-amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-5-carboxylate (CAS No. 2309465-62-9) is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with β-keto esters in acetic acid under reflux conditions. The resulting intermediates undergo hydrogenation to yield the final product. Its chemical structure features a pyrazolo-diazepine core which is essential for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies focusing on its potential therapeutic effects. Notable areas of research include:
1. Enzyme Inhibition
Research indicates that compounds with a pyrazolo-diazepine structure may act as inhibitors for various enzymes involved in cancer progression and inflammation. For instance, similar derivatives have shown inhibitory activity against BRAF(V600E) and EGFR pathways .
2. Receptor Modulation
Studies have highlighted the potential of pyrazolo derivatives to modulate GABA_A receptors. Compounds structurally related to this compound have been shown to act as partial agonists at these receptors . This suggests a possible application in treating anxiety and other neurological disorders.
3. Antitumor Activity
Pyrazole derivatives are recognized for their antitumor properties. In vitro studies have demonstrated that certain pyrazolo compounds exhibit significant cytotoxic effects on various cancer cell lines. For example, a study revealed that compounds with similar structural motifs enhanced the efficacy of established chemotherapeutics like doxorubicin in breast cancer models .
Case Studies
Several case studies provide insight into the biological activity of this compound:
Q & A
Q. What established synthetic methodologies are used for tert-butyl 7-amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-5-carboxylate, and how do reaction conditions impact yield?
The compound is synthesized via multi-step routes involving condensation of pyrazole precursors with amines. Key steps include:
- Cyclization : Pyrazole derivatives react with tert-butyl carbamate groups under basic conditions (e.g., NaH in DMF) to form the diazepine core .
- Amination : Introduction of the amino group requires controlled pH and temperature to avoid side reactions .
- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is used for temporary protection, requiring acidic conditions (e.g., TFA) for removal .
Critical Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Optimization |
|---|---|---|---|---|
| Cyclization | NaH, DMF | DMF | 0–25°C | Slow addition of base to prevent exothermic side reactions |
| Boc Deprotection | TFA | DCM | Room temp | Strict anhydrous conditions to avoid hydrolysis |
Yield improvements (>70%) are achieved by optimizing stoichiometry and reaction time .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies regiochemistry and functional group integration (e.g., tert-butyl at δ ~1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 289.16) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97%) using C18 columns and UV detection at 254 nm .
Example NMR Data :
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| NH2 | 6.8–7.2 | Broad singlet | Primary amine |
| Boc CH3 | 1.4 | Singlet | tert-Butyl group |
Advanced Research Questions
Q. How can computational reaction path search methods optimize derivative synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error:
- ICReDD Methodology : Combines quantum mechanics with machine learning to screen reaction pathways. For example, simulating Boc deprotection kinetics identifies optimal TFA concentrations .
- Solvent Effects : COSMO-RS models predict solvent compatibility, improving yield in polar aprotic solvents like DMF .
Case Study : Computational screening identified NaH as superior to KOtBu for cyclization, reducing side-product formation by 30% .
Q. How can structural analogs resolve contradictions in reported biological activity data?
Discrepancies in activity (e.g., enzyme inhibition vs. receptor antagonism) arise from stereochemical or functional group variations:
- Comparative Analysis :
Strategy : Use X-ray crystallography or molecular docking to correlate substituent positioning with target binding .
Q. What methodologies address challenges in scaling up synthesis for preclinical studies?
- Process Intensification : Continuous flow reactors improve heat/mass transfer during exothermic steps (e.g., cyclization) .
- Quality-by-Design (QbD) : DOE (Design of Experiments) identifies critical parameters (e.g., DMF:H2O ratio) for reproducibility .
Scale-Up Data :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 72% | 68% |
| Purity | 98% | 95% |
| Key Adjustment | Manual cooling | Jacketed reactor cooling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
